Disodium hydrogen 4,5-dihydro-4-((4-(((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)carbonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Disodium hydrogen 4,5-dihydro-4-((4-(((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)carbonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with a molecular formula of C20H20N4Na2O11S3 . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium hydrogen 4,5-dihydro-4-((4-(((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)carbonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo compound . The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes . The use of automated systems ensures precise control over reaction conditions, leading to higher yields and consistent product quality . The final product is then purified through crystallization or other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium hydrogen 4,5-dihydro-4-((4-(((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)carbonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents . The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols . Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Disodium hydrogen 4,5-dihydro-4-((4-(((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)carbonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of disodium hydrogen 4,5-dihydro-4-((4-(((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)carbonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with cellular components . The sulphonate groups enhance its solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- Reactive Yellow 184
Uniqueness
Disodium hydrogen 4,5-dihydro-4-((4-(((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)carbonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate stands out due
Properties
CAS No. |
84145-46-0 |
---|---|
Molecular Formula |
C26H21N5Na2O14S3 |
Molecular Weight |
769.7 g/mol |
IUPAC Name |
disodium;4-[3-carboxy-4-[[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]carbamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C26H23N5O14S3.2Na/c1-44-21-11-10-19(46(36,37)13-12-45-48(41,42)43)14-20(21)27-24(32)15-2-4-16(5-3-15)28-29-22-23(26(34)35)30-31(25(22)33)17-6-8-18(9-7-17)47(38,39)40;;/h2-11,14,22H,12-13H2,1H3,(H,27,32)(H,34,35)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
HHOMIDGEOXUFNT-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
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